molecular formula C15H14O5 B089677 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone CAS No. 131-54-4

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Cat. No. B089677
CAS RN: 131-54-4
M. Wt: 274.27 g/mol
InChI Key: SODJJEXAWOSSON-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds structurally similar to 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone involves palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This method has been applied to synthesize a range of derivatives starting from readily available propynyloxyphenols, demonstrating a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis Molecular structure insights can be derived from studies on similar dihydroxybenzophenone derivatives. For instance, the internal benzene rings in certain derivatives make distinct dihedral angles with the naphthalene ring system, indicating the potential for complex hydrogen bonding and structural variations (Hijikata et al., 2010).

Scientific Research Applications

  • Toxicokinetics and Metabolism : 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, identified as UV-D, is a type of benzophenone widely used as a UV filter in industrial and commercial products. It is suspected of being an endocrine-disrupting chemical. Studies in rats have shown that UV-D is rapidly metabolized into five main metabolites, undergoing demethylation, hydroxylation, sulfonation, and glucuronidation (Li et al., 2016).

  • In vitro Leishmanicidal Activity : Novel ruthenium(III) complexes containing hydroxybenzophenones, including 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, have been synthesized and characterized. These compounds, specifically the ligands, showed significant inhibitory activity against the proliferation of promastigote forms of L. amazonensis, although their respective complexes did not exhibit activity (Dias et al., 2021).

  • Chemical Reactions and Synthesis : The compound has been used in various chemical reactions. For example, it was oxidized to dimeric compounds using lead tetraacetate and manganic acetate, and its structures were determined through NMR and mass spectra, confirmed by syntheses (Kurosawa et al., 1973).

  • Potential Carcinogenic Effects : The potential carcinogenic effect of this compound, when used as a UV absorber in cosmetics, has been studied. The research focused on the photosensitized production of thymine dimer, proposing a reaction mechanism for thymine dimer formation and its rate constants (Bolton et al., 1992).

  • Environmental Impact and Water Treatment : The occurrence and fate of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in tropical urban watersheds were studied, examining its concentrations in different environmental compartments and its potential ecotoxicological risks to aquatic organisms (Mao et al., 2018).

  • Photobehavior in Organic Chemistry : Studies have been conducted on the hydrogen abstraction by the excited triplet states of benzophenone derivatives, including 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone, in different media. These studies provide insights into the photobehavior and interactions of these compounds under various conditions (Jornet et al., 2011).

Safety And Hazards

The compound is toxic to aquatic life with long-lasting effects . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

There are growth opportunities in the market for 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone, including potential areas for growth in emerging markets and untapped customer segments .

properties

IUPAC Name

bis(2-hydroxy-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-9-3-5-11(13(16)7-9)15(18)12-6-4-10(20-2)8-14(12)17/h3-8,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODJJEXAWOSSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038875
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
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Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Color/Form

Crystals

CAS RN

131-54-4
Record name 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone
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Record name Benzophenone-6
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Record name Benzophenone-6
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Record name Methanone, bis(2-hydroxy-4-methoxyphenyl)-
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Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
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Record name 2,2'-dihydroxy-4,4'-dimethoxybenzophenone
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Record name BENZOPHENONE-6
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Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
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Melting Point

139.1 °C, MP: 139-149 °C
Record name 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
LS Li, J Li, L Xu, L Luo - Journal of Liquid Chromatography & …, 2016 - Taylor & Francis
2,2′-Dihydroxy-4,4′-dimethoxybenzophenone (UV-D) is one of the benzophenones, which is widely used as UV filter to protect industrial and commercial products from light. This …
Number of citations: 0 www.tandfonline.com
Y Nakagawa, T Suzuki - Chemico-biological interactions, 2002 - Elsevier
The metabolism and cytotoxicity of 2-hydroxy-4-methoxybenzophenone (HMB) in isolated rat hepatocytes and the xenoestrogenic activity of HMB and its metabolites in MCF-7 human …
Number of citations: 131 www.sciencedirect.com
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
Z León, A Chisvert, I Tarazona, A Salvador - Analytical and bioanalytical …, 2010 - Springer
2-Hydroxy-4-methoxybenzophenone (HMB), which is one of the most commonly used UV filters in sunscreen cosmetics to protect skin from the deleterious effects of the sun, can be …
Number of citations: 87 link.springer.com
R Kumasaka, A Kikuchi, M Yagi - Photochemistry and …, 2014 - Wiley Online Library
The UV absorption, phosphorescence and phosphorescence‐excitation spectra of benzophenone ( BP ) derivatives used as organic UV absorbers have been observed in rigid …
Number of citations: 35 onlinelibrary.wiley.com
T Suzuki, S Kitamura, R Khota, K Sugihara… - Toxicology and applied …, 2005 - Elsevier
Estrogenic and antiandrogenic activities of benzophenone and 16 of its derivatives, which are used as UV stabilizers, were comparatively examined with hormone-responsive reporter …
Number of citations: 384 www.sciencedirect.com
KL Matheson - 1978 - search.proquest.com
METHODS FOR IMPROVING EFFICIENCY OF DYE LASERS. METHODS FOR IMPROVING EFFICIENCY OF DYE LASERS. Full Text INFORMATION TO USERS This material was …
Number of citations: 3 search.proquest.com
S Tanimoto, A Toshimitsu - Bulletin of the …, 1992 - repository.kulib.kyoto-u.ac.jp
The ultraviolet absorbers having 2-hydroxybenzophenone moiety as the functional group are known commonly as those of 2-hydroxybenzophenone type. It has been proposedl) that, …
Number of citations: 8 repository.kulib.kyoto-u.ac.jp
D Nakajima, S Asada, S Kageyama, T Yamamoto… - Journal of …, 2006 - jstage.jst.go.jp
This study examines the activities relating to the carcinogenicity of six types of benzophenone derivatives (benzophenone, 2-hydroxy-4-octyloxybenzophenone, 2-hydroxy-4-…
Number of citations: 21 www.jstage.jst.go.jp
B Milligan, LA Holt - Polymer degradation and stability, 1985 - Elsevier
Nineteen sulphonated 2-hydroxybenzophenones and three sulphonated 2,2′-dihydroxybenzophenones have been prepared and compared with a commercially available member of …
Number of citations: 17 www.sciencedirect.com

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